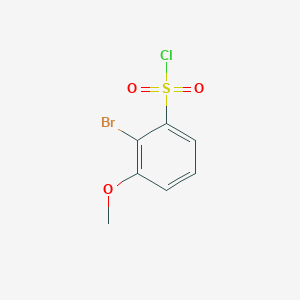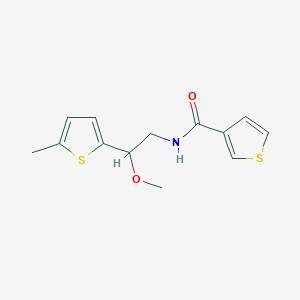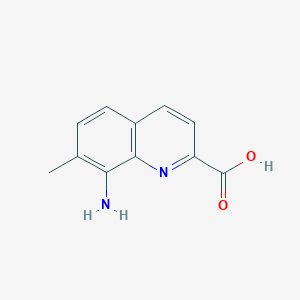
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide is a compound that combines a cyclohexene carboxamide framework with a pyridinone substructure. This unique combination results in a molecule with varied functional properties that can be explored for different applications in fields ranging from chemistry and biology to medicine and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide, one typically starts with the preparation of 2-oxopyridin-1(2H)-yl derivatives, followed by their attachment to a 2-hydroxypropyl group. The final coupling with cyclohex-3-enecarboxamide involves careful control of reaction conditions to ensure high yield and purity. This usually involves steps like:
Oxidation: of starting materials.
Substitution reactions: to introduce functional groups.
Hydrogenation: to stabilize the cyclohexene ring.
Industrial Production Methods: Industrial synthesis often scales up using catalytic processes to maximize yield and efficiency. This might include:
Catalysts: such as palladium for hydrogenation reactions.
Optimization: of temperature and pressure conditions to favor desired product formation.
Purification: techniques such as recrystallization to achieve high-purity final products.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: : Formation of more oxidized derivatives.
Reduction: : Simplification of the compound by reducing certain functional groups.
Substitution: : Introduction of new functional groups via nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Typical reagents include:
Oxidizing agents: like potassium permanganate.
Reducing agents: like lithium aluminum hydride.
Acids or bases: to facilitate substitution reactions.
Major products formed depend on the reaction conditions but often include more functionalized derivatives that retain the core structure of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its versatile functional groups allow for a wide range of chemical transformations.
Biology and Medicine: In biology and medicine, derivatives of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide are studied for their potential as enzyme inhibitors or modulators. This makes them candidates for drug development in treating diseases that involve enzyme dysregulation.
Industry: In industrial applications, it is used in the manufacture of advanced materials and coatings due to its stability and reactive nature.
Mecanismo De Acción
The compound's effects are often mediated through its ability to interact with specific molecular targets. For instance, it might bind to enzyme active sites, altering their activity by:
Inhibiting enzymatic action: .
Modulating metabolic pathways: involved in disease processes.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-3-enecarboxamide stands out due to its unique combination of hydroxyl, pyridinone, and cyclohexene carboxamide functionalities.
Similar Compounds:N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)cyclohex-2-enecarboxamide
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide
This compound's distinct functional groups give it unique properties that make it particularly versatile and useful across different scientific and industrial contexts.
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13(11-17-9-5-4-8-14(17)19)10-16-15(20)12-6-2-1-3-7-12/h1-2,4-5,8-9,12-13,18H,3,6-7,10-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOJZKXUNHTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)

![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)
![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)








![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)
